molecular formula C6H8N2OS B13164405 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one

Cat. No.: B13164405
M. Wt: 156.21 g/mol
InChI Key: HABPVBKNONHEJV-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one typically involves the condensation of thiourea with an alpha-halo ketone. This reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst . Another method involves the nucleophilic addition reaction of a thiazole derivative with various substituted isocyanates or isothiocyanates in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar condensation reactions. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the amino group and the methyl group on the thiazole ring can enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-amino-1-(3-methyl-1,2-thiazol-5-yl)ethanone

InChI

InChI=1S/C6H8N2OS/c1-4-2-6(10-8-4)5(9)3-7/h2H,3,7H2,1H3

InChI Key

HABPVBKNONHEJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C(=O)CN

Origin of Product

United States

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